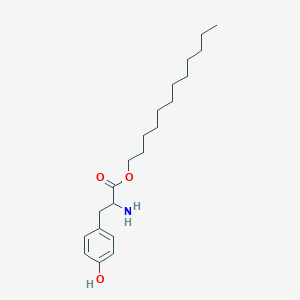
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dodecyl chain attached to the amino acid tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine with dodecanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The dodecyl chain enhances the compound’s lipophilicity, allowing it to interact with cell membranes and potentially alter membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Dodecyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dodecyl 2-amino-3-(3,5-dihydroxyphenyl)propanoate: Contains an additional hydroxyl group, which may enhance its antioxidant properties.
Octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate: Has a longer alkyl chain, increasing its hydrophobicity and potential for use in lipid-based formulations.
Uniqueness
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its specific combination of functional groups and the presence of a dodecyl chain. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
84808-37-7 |
|---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-8-9-10-11-16-25-21(24)20(22)17-18-12-14-19(23)15-13-18/h12-15,20,23H,2-11,16-17,22H2,1H3 |
InChI Key |
OUXAYARXDJUWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















